3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a substituted Meldrum’s acid derivative. This compound is notable for its unique structure, which includes a spirocyclic framework and a perfluoropyridinyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the reaction of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione with pentafluoropyridine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Cycloreversion: This reaction forms fluoro(hetero)aryl ketene, which can efficiently couple with nucleophiles.
Substitution Reactions: The perfluoropyridinyl group can undergo substitution reactions with various nucleophiles, leading to the formation of highly fluorinated derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions are fluorinated α-fluoro(hetero)aryl acetic acid derivatives .
Scientific Research Applications
3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Biology: The compound’s fluorinated derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the formation of fluoro(hetero)aryl ketene through cycloreversion . This intermediate can then react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar compounds to 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione include other substituted Meldrum’s acid derivatives, such as:
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(5-Methyl-2-furyl)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3-Methyl-2-thienyl)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione
The uniqueness of this compound lies in its specific perfluoropyridinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17F4NO4 |
---|---|
Molecular Weight |
375.31 g/mol |
IUPAC Name |
3-propyl-3-(2,3,5,6-tetrafluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H17F4NO4/c1-2-6-17(9-10(18)12(20)22-13(21)11(9)19)14(23)25-16(26-15(17)24)7-4-3-5-8-16/h2-8H2,1H3 |
InChI Key |
OJBHZVGQJBBEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=NC(=C3F)F)F)F |
Origin of Product |
United States |
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